2-Hydroxy-3-butenenitrile

Catalog No.
S1925483
CAS No.
5809-59-6
M.F
C4H5NO
M. Wt
83.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-butenenitrile

CAS Number

5809-59-6

Product Name

2-Hydroxy-3-butenenitrile

IUPAC Name

2-hydroxybut-3-enenitrile

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C4H5NO/c1-2-4(6)3-5/h2,4,6H,1H2

InChI Key

WKFMHXZXCCJSJK-UHFFFAOYSA-N

SMILES

C=CC(C#N)O

Canonical SMILES

C=CC(C#N)O
  • Stability and degradation

    Studies have investigated the stability of 2-H3BN in aqueous solutions at different pH levels. Researchers found that 2-H3BN degrades over time, converting into acrolein (propenal), a pungent smelling molecule []. The rate of degradation is influenced by pH, with faster degradation at acidic and basic conditions [].

  • Enzymatic transformation

    2-H3BN has been studied as a substrate for enzymes called nitrilases. These enzymes can break down nitrile groups. Researchers have investigated the ability of nitrilases from various sources to convert 2-H3BN into other compounds [].

2-Hydroxy-3-butenenitrile is an organic compound with the molecular formula C₄H₅NO. It is also known by other names, including vinyl glyconitrile. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a butene backbone, making it a member of the nitrile family. Its structure can be represented as follows:

text
OH |H₂C=C-CH₂-C≡N

The compound is generally recognized for its reactivity and potential applications in various chemical processes, particularly in organic synthesis and as a substrate for enzymatic reactions.

, including:

  • Hydrolysis: The compound can be hydrolyzed to yield corresponding acids and amides. For instance, it can be converted into 3-hydroxybutanoic acid through the action of nitrilases, which are enzymes that catalyze the hydrolysis of nitriles .
  • Condensation Reactions: It may participate in condensation reactions with various electrophiles due to the presence of the double bond and hydroxyl group.
  • Reduction: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.

Research has indicated that 2-hydroxy-3-butenenitrile exhibits biological activity, particularly in relation to its interaction with microorganisms. It has been shown to be a substrate for certain nitrilase enzymes derived from fungi such as Exophiala oligosperma, which can effectively hydrolyze this compound . This property suggests potential applications in biocatalysis and bioremediation.

Several methods exist for synthesizing 2-hydroxy-3-butenenitrile:

  • From Acrolein: One common method involves the reaction of acrolein with sodium cyanide in the presence of an acid catalyst, leading to the formation of 2-hydroxy-3-butenenitrile.
  • Via Hydrocyanation: Another synthesis route is through hydrocyanation of butadiene, where hydrogen cyanide is added across the double bond, followed by hydroxylation.
  • Enzymatic Synthesis: Enzymatic methods utilizing nitrilases or other related enzymes have also been explored for producing this compound from more complex substrates .

2-Hydroxy-3-butenenitrile has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biocatalysis: Its ability to act as a substrate for nitrilases makes it valuable in biocatalytic processes for producing carboxylic acids from nitriles.
  • Research Tool: The compound is used in biochemical research to study enzyme kinetics and substrate specificity.

Studies have demonstrated that 2-hydroxy-3-butenenitrile interacts with various biological systems. For example, research on the hydrolytic activity of Exophiala oligosperma revealed that this organism could efficiently utilize 2-hydroxy-3-butenenitrile as a substrate, indicating its potential role in microbial metabolism . Additionally, stability studies have shown that this compound maintains its structure under various pH conditions, which is crucial for its biological activity .

Several compounds share structural similarities with 2-hydroxy-3-butenenitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-HydroxypropionitrileC₃H₅NOContains a propionic acid derivative with a nitrile.
3-HydroxybutyronitrileC₄H₇NOA butyronitrile derivative with additional hydroxyl.
2-Hydroxy-3-methylbutanenitrileC₅H₉NOSimilar structure but with an additional methyl group.

Uniqueness of 2-Hydroxy-3-butenenitrile

The uniqueness of 2-hydroxy-3-butenenitrile lies in its specific combination of functional groups (hydroxyl and nitrile) on a butene backbone, which influences its reactivity and biological interactions. This structural configuration allows it to serve as an effective substrate for specific enzymatic reactions that other similar compounds may not undergo as readily.

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5809-59-6

Dates

Modify: 2023-08-16

Explore Compound Types